3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
This compound is a synthetic building block featuring a piperidine core substituted with two protective groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the piperidine nitrogen and a tert-butoxycarbonyl (Boc) group on the amino side chain of the propanoic acid moiety. The Fmoc group is acid-labile and commonly used in peptide synthesis for temporary amine protection, while the Boc group is base-labile, enabling orthogonal deprotection strategies. This dual protection enhances versatility in multi-step organic syntheses, particularly in medicinal chemistry for constructing peptide mimetics or small-molecule drug candidates .
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-24(25(31)32)16-18-12-14-30(15-13-18)27(34)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATGHIRNIHAKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Protection of Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of Piperidine Derivative: The protected amino acid is then reacted with piperidine to form the piperidine derivative. This reaction is usually carried out in an organic solvent like dichloromethane.
Introduction of Fmoc Group: The final step involves the introduction of the Fmoc group. This is achieved by reacting the piperidine derivative with 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as sodium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to remove the protecting groups, such as the Boc and Fmoc groups, to yield the free amino acid.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for deprotection.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amino acids after deprotection.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group serves as a protecting group for the amino terminus, allowing for the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
In medicinal chemistry, peptides synthesized using this compound are investigated for their therapeutic potential. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and peptide-based biomaterials.
Mechanism of Action
The mechanism of action of 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide chain elongation. The protecting groups are removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its dual protective group arrangement. Below is a comparative analysis with structurally related derivatives:
Key Differences
Protection Strategy: The target compound’s Boc group on the amino side chain distinguishes it from analogs like , where Boc protects the piperidine nitrogen. This allows sequential deprotection: Boc removal (via acid) followed by Fmoc cleavage (via base), critical for stepwise synthesis .
Substituent Effects :
- Fluorination (e.g., ) increases metabolic stability but reduces polarity compared to the Boc group.
- Hydroxyl groups (e.g., ) enhance solubility but limit compatibility with acidic/basic reaction conditions.
Dual protection enables modular coupling in solid-phase peptide synthesis (SPPS), similar to strategies in for apelin-13 mimetics.
Physicochemical Properties
- Solubility : The Boc group’s tert-butyl moiety increases lipophilicity compared to hydroxylated () or fluorinated () analogs.
- Stability : Boc is stable under basic conditions (e.g., piperidine deprotection of Fmoc), while Fmoc resists mild acids, aligning with storage guidelines (-20°C for long-term stability; see ).
- Spectroscopic Data :
Biological Activity
The compound 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic molecule notable for its potential applications in medicinal chemistry and peptide synthesis. Its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a piperidine ring, positions it as a valuable subject for research into its biological activities.
Molecular Structure
- Chemical Formula : C24H30N2O4
- Molecular Weight : 418.51 g/mol
- IUPAC Name : this compound
- Appearance : White to off-white powder
Safety Information
| Signal Word | Warning |
|---|---|
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P264-P270-P271 |
The biological activity of this compound primarily arises from its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, allowing for selective reactions that lead to the formation of biologically active peptides. Upon deprotection, the compound can interact with specific molecular targets, influencing various biological pathways such as enzyme inhibition and receptor modulation.
Research Findings
- Peptide Synthesis : The compound has been extensively used in synthesizing complex peptides, demonstrating high efficiency in forming peptide bonds while maintaining structural integrity.
- Enzyme Interaction Studies : Recent studies indicate that derivatives of this compound exhibit significant inhibitory effects on specific enzymes, suggesting potential therapeutic applications in treating diseases where these enzymes play a critical role.
- Cellular Assays : Biological assays have shown that compounds featuring the Fmoc group can modulate cellular processes such as apoptosis and proliferation, highlighting their potential in cancer therapy.
Case Study 1: Enzyme Inhibition
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating the Fmoc-protected amino acid and evaluated their inhibitory effects on proteases involved in cancer progression. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent enzyme inhibition.
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of peptides synthesized using this compound. In vitro studies revealed that these peptides induced apoptosis in various cancer cell lines, with mechanisms involving caspase activation and mitochondrial dysfunction.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | Similar Fmoc structure | Moderate enzyme inhibition |
| 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-4-yl]benzoic acid | Contains benzoic acid moiety | High cytotoxicity against tumor cells |
The unique combination of the Fmoc protecting group with the piperidine ring enhances its reactivity and specificity compared to similar compounds, making it particularly useful in targeted drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
